Cas no 1213138-61-4 ((3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL)

(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 2,5-dichlorophenyl substituent. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of enantioselective catalysts and bioactive compounds. The presence of both amino and hydroxyl functional groups enhances its utility in derivatization reactions, enabling the formation of amides, esters, or other tailored structures. The dichlorophenyl moiety contributes to its potential as a building block for agrochemicals or medicinal chemistry due to its electron-withdrawing properties. This compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability.
(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL structure
1213138-61-4 structure
Product name:(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL
CAS No:1213138-61-4
MF:C9H11Cl2NO
Molecular Weight:220.095740556717
CID:5594671
PubChem ID:129957710

(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL 化学的及び物理的性質

名前と識別子

    • (3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL
    • Benzenepropanol, γ-amino-2,5-dichloro-, (γS)-
    • 1213138-61-4
    • EN300-1163919
    • インチ: 1S/C9H11Cl2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
    • InChIKey: WCGWYAUSIHNSOJ-VIFPVBQESA-N
    • SMILES: C(O)C[C@H](N)C1=CC(Cl)=CC=C1Cl

計算された属性

  • 精确分子量: 219.0217694g/mol
  • 同位素质量: 219.0217694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 1.7

じっけんとくせい

  • 密度みつど: 1.337±0.06 g/cm3(Predicted)
  • Boiling Point: 355.9±37.0 °C(Predicted)
  • 酸度系数(pKa): 14.82±0.10(Predicted)

(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1163919-5000mg
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
5000mg
$3687.0 2023-10-03
Enamine
EN300-1163919-500mg
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
500mg
$1221.0 2023-10-03
Enamine
EN300-1163919-250mg
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
250mg
$1170.0 2023-10-03
Enamine
EN300-1163919-2500mg
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
2500mg
$2492.0 2023-10-03
Enamine
EN300-1163919-1.0g
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
1g
$0.0 2023-06-08
Enamine
EN300-1163919-100mg
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
100mg
$1119.0 2023-10-03
Enamine
EN300-1163919-10000mg
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
10000mg
$5467.0 2023-10-03
Enamine
EN300-1163919-50mg
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
50mg
$1068.0 2023-10-03
Enamine
EN300-1163919-1000mg
(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol
1213138-61-4
1000mg
$1272.0 2023-10-03

(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL 関連文献

(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OLに関する追加情報

Compound CAS No. 1213138-61-4: (3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL

The compound with CAS number 1213138-61-4, known as (3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, specifically the (S)-configuration at the chiral center, which plays a crucial role in its biological activity and chemical reactivity. The molecule consists of a propanol backbone with an amino group and a 2,5-dichlorophenyl substituent, making it a valuable intermediate in the synthesis of complex molecules.

Recent studies have highlighted the importance of (3S)-amino derivatives in drug discovery, particularly in the development of enzyme inhibitors and bioactive agents. The presence of the 2,5-dichlorophenyl group introduces electronic and steric effects that enhance the compound's ability to interact with biological targets. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that this compound exhibits potential as a lead molecule for anti-inflammatory agents due to its ability to modulate key inflammatory pathways.

The synthesis of (3S)-amino compounds has been optimized through advanced catalytic methods, ensuring high enantiomeric excess and purity. These advancements have made it possible to scale up production for industrial applications while maintaining the stereochemical integrity required for pharmacological studies. The use of asymmetric catalysis has been particularly impactful in this regard, enabling the selective formation of the (S)-enantiomer.

In terms of applications, (3S)-amino derivatives are being explored in the development of chiral catalysts for asymmetric synthesis. Their ability to induce asymmetry in reactions has made them valuable tools in organic synthesis, particularly in the pharmaceutical industry. Additionally, these compounds are being investigated for their potential in materials science, where their unique properties could lead to novel polymers or advanced materials with tailored functionalities.

From an environmental perspective, understanding the degradation pathways and toxicity profiles of (2,5-dichlorophenyl)propanols is critical for assessing their impact on ecosystems. Recent environmental studies have focused on biodegradation mechanisms under various conditions, providing insights into their persistence and potential risks. These findings are essential for regulatory agencies and industries aiming to minimize environmental footprints while utilizing these compounds effectively.

Moreover, computational chemistry has played a pivotal role in predicting the reactivity and selectivity of (3S)-amino compounds. Advanced molecular modeling techniques have allowed researchers to study the electronic structure and conformational preferences of this compound at an atomic level. Such insights are invaluable for designing more efficient synthetic routes and optimizing their properties for specific applications.

In conclusion, (3S)-amino derivatives like CAS No. 1213138-61-4 represent a class of compounds with immense potential across multiple disciplines. Their unique chemical properties, coupled with advancements in synthesis and application techniques, make them indispensable tools in modern chemistry and pharmacology. As research continues to uncover new possibilities for these compounds, their role in driving innovation is expected to grow significantly.

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